![molecular formula C13H10Br2N2O2 B2674502 (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide CAS No. 380474-67-9](/img/structure/B2674502.png)
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide, also known as DBCA, is a synthetic compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is not fully understood, but it is believed to inhibit the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has also been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is its high potency against cancer cells, making it effective at lower concentrations than other anticancer agents. However, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide is also highly reactive and can be difficult to handle in lab experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide.
Zukünftige Richtungen
Future research on (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide could focus on optimizing its synthesis and purification methods to improve its stability and reduce its reactivity. In addition, further studies could investigate the potential use of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide in combination with other anticancer agents to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide and its potential side effects in order to develop it into a safe and effective anticancer agent.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide involves the reaction of 3,5-dibromo-2-prop-2-enoxybenzoyl chloride with 2-cyanoacetamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, (E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2/c1-2-3-19-12-8(4-9(7-16)13(17)18)5-10(14)6-11(12)15/h2,4-6H,1,3H2,(H2,17,18)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQBFZHJZGQDGO-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-dibromo-2-prop-2-enoxyphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.